NP-252

Description

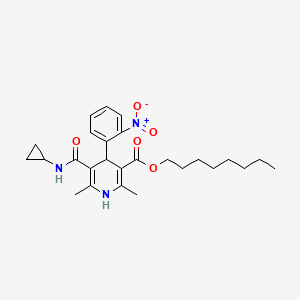

Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative. Its core framework features a dihydropyridine ring substituted with distinct functional groups:

- Octyl ester at position 5, enhancing lipophilicity and membrane permeability.

- 2,6-Dimethyl groups at positions 2 and 6, which stabilize the boat conformation of the 1,4-DHP ring.

- Cyclopropylaminocarbonyl at position 3, contributing to steric and electronic modulation.

This compound’s structural elucidation likely employs crystallographic tools such as SHELX (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution), ensuring precise determination of bond lengths, angles, and conformational dynamics .

Properties

CAS No. |

132031-81-3 |

|---|---|

Molecular Formula |

C26H35N3O5 |

Molecular Weight |

469.6 g/mol |

IUPAC Name |

octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30) |

InChI Key |

IAWVGADTHVEXRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NP-252; NP 252; NP252 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NP-252 involves the preparation of 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl) octyl ester . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: NP-252 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and pH levels .

Major Products: The major products formed from the reactions of this compound include derivatives with altered pharmacological properties, which may be used for further research and development .

Scientific Research Applications

Chemistry: In chemistry, NP-252 is used as a model compound for studying calcium channel antagonists and their effects on various chemical processes .

Biology: In biology, this compound is utilized to investigate the role of calcium channels in cellular functions and signal transduction pathways .

Medicine: In medicine, this compound has shown potential for the treatment of cardiovascular diseases, including angina pectoris and congestive heart failure . Its ability to inhibit calcium channels makes it a valuable tool for understanding and developing new therapeutic strategies .

Industry: In the industry, this compound is used in the development of new pharmaceuticals and as a reference compound for quality control and standardization .

Mechanism of Action

Molecular Targets and Pathways: NP-252 exerts its effects by blocking voltage-gated calcium channels, which are essential for the influx of calcium ions into cells . This inhibition reduces calcium-dependent processes, such as muscle contraction and neurotransmitter release, leading to its therapeutic effects in cardiovascular diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Key Structural and Functional Differences

The compound is compared to classical 1,4-DHPs (e.g., nifedipine, amlodipine) and modern derivatives. Critical distinctions include:

| Feature | Octyl 2,6-dimethyl-... | Nifedipine | Amlodipine |

|---|---|---|---|

| Position 3 Substituent | Cyclopropylaminocarbonyl | Nitro group | Chlorophenyl |

| Position 4 Substituent | o-Nitrophenyl | o-Nitrophenyl | Chlorobenzene |

| Ester Group (Position 5) | Octyl ester | Methyl ester | Aminoethoxy methyl ester |

| Conformational Stability | Enhanced via 2,6-dimethyl | Moderate | High (long half-life) |

Crystallographic Refinement Precision

The use of SHELXL for small-molecule refinement ensures high accuracy in structural parameters compared to studies employing alternative software (e.g., CRYSTALS, Olex2). For example:

- R-factors (reliability indices) for SHELXL-refined structures typically range <5% , outperforming older programs .

- Electron density maps derived via SHELXD/SHELXE enable robust phase determination, critical for resolving steric clashes in bulky substituents like the cyclopropylaminocarbonyl group .

Functional Implications

- Nitro Group Reactivity: The o-nitrophenyl moiety may confer redox sensitivity, distinguishing it from non-nitro analogs.

- Steric Effects: The cyclopropylaminocarbonyl group introduces steric hindrance, possibly affecting receptor-binding kinetics versus simpler carbamoyl derivatives.

Research Findings and Methodological Considerations

Structural Insights from SHELX-Based Studies

- Twinning and High-Resolution Data : SHELXL’s robustness in handling twinned crystals and high-resolution data ensures reliable comparison of torsion angles and hydrogen-bonding networks across analogs .

- Comparative Stability : The 2,6-dimethyl groups reduce ring puckering variability, as confirmed by lower thermal displacement parameters (B-factors) in SHELXL-refined models versus unmethylated DHPs.

Limitations in Comparative Studies

- Software Bias: Studies using non-SHELX tools may introduce inconsistencies in geometric parameters, complicating direct comparisons.

- Pharmacological Data Gaps : While crystallographic data are precise, pharmacological profiles (e.g., IC50 values, selectivity) remain unaddressed in the provided evidence.

Biological Activity

Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylate, also known as NP 252, is a compound with significant biological activity, particularly in the context of cardiovascular research and receptor pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C26H35N3O5

- Molecular Weight : 469.573 g/mol

- CAS Number : 132031-81-3

- Appearance : Solid powder

- Solubility : Soluble in DMSO

NP 252 primarily functions as a selective agonist for thromboxane receptors (TP). Upon binding to these receptors, it activates a signaling cascade involving G-proteins that leads to the activation of phospholipase C. This activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium ion release from intracellular stores. This series of events influences various physiological responses, including platelet aggregation and vascular tone regulation .

Biological Activity

NP 252 exhibits several critical biological activities:

-

Cardiovascular Effects :

- It plays a role in regulating blood pressure and vascular resistance through its action on thromboxane receptors.

- Studies indicate that NP 252 can enhance platelet aggregation, which is crucial for hemostasis but may also contribute to thrombotic events in certain pathological conditions.

- Anti-inflammatory Properties :

- Potential Therapeutic Applications :

Case Studies and Research Findings

Several studies have highlighted the biological activity of NP 252:

Comparison with Similar Compounds

NP 252 is often compared with other thromboxane receptor agonists like U46619 and antagonists such as SQ 29,548. Its unique profile includes:

| Compound | Type | Potency | Selectivity |

|---|---|---|---|

| NP 252 | Agonist | High | Selective for TP |

| U46619 | Agonist | Moderate | Less selective |

| SQ 29,548 | Antagonist | N/A | Specific to TP |

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this dihydropyridine derivative?

Answer:

Synthetic optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and rigorous monitoring via HPLC or LC-MS to track intermediate stability. For example, the cyclopropylaminocarbonyl group may exhibit sensitivity to acidic conditions, necessitating pH-controlled environments during coupling reactions. Fractional crystallization or preparative chromatography (HPLC) can isolate the target compound from byproducts, as impurities often arise from competing nitrophenyl reduction pathways. Refer to CRDC classifications on chemical engineering design (RDF2050103) for reactor optimization frameworks . Training in chemical biology methods (e.g., CHEM/IBiS 416) emphasizes iterative experimental design to refine yield and purity .

Basic: Which analytical techniques are critical for characterizing structural and electronic properties of this compound?

Answer:

- NMR Spectroscopy : Assign diastereotopic protons in the 1,4-dihydropyridine ring and confirm cyclopropylamide conformation via - HMBC correlations.

- X-ray Crystallography : Resolve spatial orientation of the o-nitrophenyl group relative to the dihydropyridine plane to assess steric effects.

- UV-Vis Spectroscopy : Monitor charge-transfer interactions between the nitro group and aromatic system, which influence redox behavior.

- Mass Spectrometry (HRMS) : Validate molecular integrity, as fragmentation patterns may reveal labile ester linkages.

Precautionary protocols (e.g., P201, P202) ensure safe handling during analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

SAR studies require modular synthesis of analogs with systematic substituent variations (e.g., replacing the octyl ester with methyl or benzyl groups) and comparative bioassays. Key steps:

Molecular Docking : Prioritize substituents based on predicted binding affinities to target proteins (e.g., calcium channels).

In Vitro Assays : Quantify activity shifts using patch-clamp electrophysiology or fluorescence-based calcium flux measurements.

Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends.

Contradictions between computational predictions and empirical data may arise from unaccounted solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) simulations .

Advanced: What methodologies resolve contradictions in reported solubility and stability data across studies?

Answer:

Discrepancies often stem from:

- Solvent Polarity : Use standardized solvents (e.g., DMSO:water gradients) and control for temperature/humidity.

- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify hydrolytic or oxidative byproducts.

- Crystallinity vs. Amorphous Forms : Compare DSC thermograms and PXRD patterns to assess polymorphic influences on solubility.

Advanced process control frameworks (RDF2050108) enable real-time adjustment of crystallization conditions to stabilize preferred forms . Training in data contradiction analysis (e.g., CHEM 4206) emphasizes reproducibility checks via interlaboratory validation .

Advanced: How can computational modeling predict the compound’s reactivity in heterogeneous catalytic systems?

Answer:

- DFT Calculations : Map potential energy surfaces for bond cleavage (e.g., ester hydrolysis) and identify transition states.

- Molecular Dynamics (MD) : Simulate solvent interactions and catalyst surface adsorption (e.g., Pd/C hydrogenation).

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvent mixtures.

Validate predictions using in situ IR or Raman spectroscopy to track intermediate formation. Epistemological frameworks (e.g., quadripolar model) ensure alignment between theoretical assumptions and experimental validation .

Basic: What safety protocols are essential during handling and storage of this nitro-substituted compound?

Answer:

- Storage : Protect from light in amber glass at -20°C to prevent nitro group photoreduction.

- Handling : Use inert atmosphere (N glovebox) for air-sensitive steps (e.g., cyclopropane coupling).

- Waste Disposal : Quench nitro intermediates with reducing agents (e.g., Fe/NHCl) before disposal.

Precautionary codes (P101, P102, P103) mandate rigorous labeling and access restrictions .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or NIR to monitor reaction progression.

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stirring rate, reagent stoichiometry).

- Membrane Separation (RDF2050104) : Employ nanofiltration to remove low-MW impurities post-synthesis.

Advanced combustion engineering (RDF2050105) principles optimize thermal profiles during reflux steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.